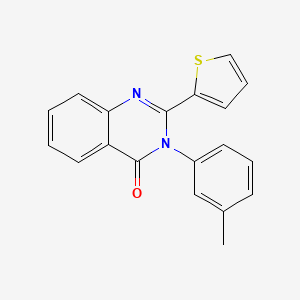
3-(3-甲苯基)-2-(2-噻吩基)-4(3H)-喹唑啉酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methylphenyl)-2-(2-Thienyl)-4(3H)-Quinazolinone is a compound that falls within the broader class of 4(3H)-quinazolinone derivatives. These compounds are known for a wide range of biological activities including antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative activities, anti-malarial, and anti-diabetic activities (Osarumwense Peter Osarodion, 2023).
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves cyclization reactions. For example, compounds within this class have been synthesized by reactions involving the dissolving of specific precursors in ethanol and anhydrous potassium carbonate, followed by refluxing for extended hours and re-precipitation using dilute hydrochloric acid. This process demonstrates the complex and carefully controlled conditions required to synthesize these compounds effectively (Osarumwense Peter Osarodion, 2023).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives has been a subject of interest due to their pharmacological importance. X-ray diffraction methods have been employed to determine the crystal structure of novel quinazolinone compounds, revealing intricate details about their molecular geometry, which is crucial for understanding their biological activities (Rajnikant et al., 2001).
Chemical Reactions and Properties
Quinazolinone derivatives undergo a variety of chemical reactions, including lithiation, which has been used to generate diverse substituted derivatives. These reactions are essential for modifying the chemical structure of quinazolinones, thereby tuning their physical and chemical properties for specific applications (Keith Smith et al., 1996).
科学研究应用
合成和生物活性
喹唑啉酮衍生物已被合成并研究其广泛的生物活性。这些活性包括抗菌、抗癌、镇痛、抗病毒和缓蚀性能。该研究展示了喹唑啉酮在科学应用中的多功能性,突出了它们在开发具有特定功能特性的新型治疗剂和材料方面的潜力。
抗癌特性
一些喹唑啉酮衍生物表现出显着的抗肿瘤活性,显示出作为开发更有效的抗癌剂的模板的前景。例如,已经合成并评估了特定的 2-噻吩基喹唑啉酮类似物,由于它们使用国家癌症研究所以疾病为导向的抗肿瘤筛选方案等方案作为抗肿瘤剂进行生物学评估,因此证明了在癌症治疗中的潜力(Al-Obaid 等,2009 年)。
抗菌和抗真菌活性
据报道,喹唑啉酮衍生物具有抗菌和抗真菌活性。这包括合成具有吡唑啉酮、吡唑和嘧啶酮部分的新型 3H-喹唑啉-4-酮,表现出显着的抗菌活性(Saleh 等,2003 年)。另一项研究报告了新型 3-[5-(4-取代)苯基-1,3,4-恶二唑-2 基]-2-苯乙烯基喹唑啉-4(3H)-酮的合成和抗菌活性,显示出比抗真菌活性更好的抗菌活性(Gupta 等,2008 年)。
缓蚀
还发现喹唑啉酮衍生物可作为酸性介质中低碳钢的有效缓蚀剂,证明了该化学物质在工业应用中的实用性。这些化合物的抑制效率很高,突出了它们在保护金属免受腐蚀方面的潜力(Errahmany 等,2020 年)。
镇痛活性
合成的喹唑啉酮化合物显示出比标准镇痛药更高的镇痛活性,展示了它们在疼痛管理中的潜力(奥萨鲁姆温塞·彼得·奥萨罗迪翁,2023 年)。
属性
IUPAC Name |
3-(3-methylphenyl)-2-thiophen-2-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c1-13-6-4-7-14(12-13)21-18(17-10-5-11-23-17)20-16-9-3-2-8-15(16)19(21)22/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCNYQYDXDTKGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiophen-2-yl-3-m-tolyl-3H-quinazolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-furamide](/img/structure/B5546854.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-(4-methoxy-2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546859.png)
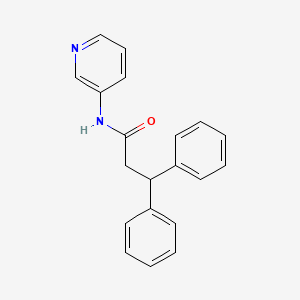
![methyl 4-{[(2-nitrophenyl)thio]amino}benzoate](/img/structure/B5546862.png)
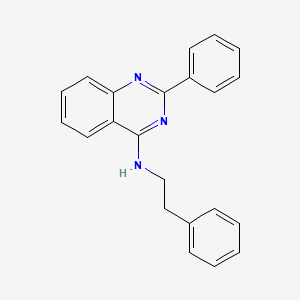
![N-1,9-dioxaspiro[5.5]undec-4-yl-6-phenylpyridine-2-carboxamide](/img/structure/B5546879.png)
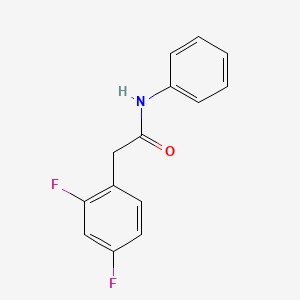
![3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5546903.png)
![methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate](/img/structure/B5546909.png)
![N'-(2,3-dichlorobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5546923.png)
![N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5546927.png)
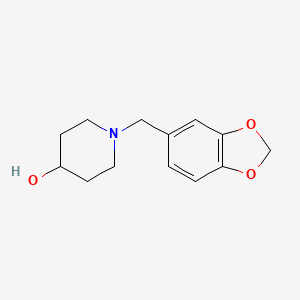
![3-amino-N-(4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5546953.png)
![5-ethyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546964.png)